2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
Properties
Molecular Formula |
C19H16N4O2S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H16N4O2S/c24-18(21-19-22-20-13-26-19)11-23-9-8-15-10-16(6-7-17(15)23)25-12-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,21,22,24) |
InChI Key |
ZBGQXIODUUYREM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=NN=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the 5-(benzyloxy)-1H-indole. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions.
Introduction of the Thiadiazole Ring: The next step involves the formation of the thiadiazole ring. This can be done by reacting thiosemicarbazide with a suitable carbonyl compound, followed by cyclization.
Coupling of the Indole and Thiadiazole Moieties: The final step involves coupling the indole derivative with the thiadiazole ring through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The benzyl group on the indole can be substituted with various electrophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Applications
The potential medicinal applications of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide are primarily centered around its pharmacological properties. Research indicates that indole derivatives often exhibit:
- Anticancer Activity : Indoles are recognized for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains and fungi, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Compounds containing thiadiazole rings have been linked to reduced inflammation in various models.
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Anticancer Research : A study evaluated a series of thiadiazole derivatives for their antiproliferative effects against various cancer cell lines (e.g., MCF-7, HepG2). The results indicated significant cytotoxicity in several derivatives, suggesting that modifications to the thiadiazole or indole structures could enhance activity against specific cancers .
- Antimicrobial Studies : Research on azole compounds demonstrated that certain derivatives exhibited promising antimicrobial activity against Candida species and other pathogens . The structural similarities with this compound imply a potential for similar activity.
- Inflammation Models : Investigations into imidazo[2,1-b][1,3,4]thiadiazoles revealed significant anti-inflammatory effects in animal models . Given the structural parallels to the target compound, similar effects may be anticipated.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The thiadiazole ring may interact with metal ions or other molecular targets, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s structure is defined by three critical regions:
Indole core : The 5-benzyloxy substitution on indole may enhance lipophilicity and influence binding interactions, similar to 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole derivatives .
Thiadiazole ring : The (2Z)-1,3,4-thiadiazol-2(3H)-ylidene group is a common motif in bioactive molecules, as seen in compounds like N-[5-acetyl-3-(aryl)-1,3,4-thiadiazol-2(3H)-ylidene]carbohydrazides .
Table 1: Structural Comparison of Key Analogs
Physicochemical and Spectral Properties
Key data from analogs provide benchmarks for the target compound:
- Melting Points: Thiadiazole derivatives with chromenone moieties (e.g., 11a: 214–216°C) and benzamide groups (e.g., 8a: 290°C) exhibit high thermal stability, likely due to aromatic stacking .
- Spectroscopic Signatures :
Biological Activity
The compound 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that combines an indole structure with a thiadiazole moiety. This unique combination suggests potential biological activities, particularly in the realm of medicinal chemistry. Indole derivatives are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
- Molecular Formula : C20H18N4O2S
- Molecular Weight : 364.4 g/mol
The compound features:
- An indole core with a benzyloxy group .
- An acetamide moiety linked to a thiadiazole ring .
Biological Activities
Research has indicated that compounds with similar structural features often exhibit significant biological activities. The biological activity of this compound can be inferred from studies on related compounds.
Anticancer Activity
Indole and thiadiazole derivatives have been extensively studied for their anticancer properties. For instance:
- Thiadiazole derivatives have shown promise as anticancer agents through mechanisms such as inhibition of tyrosine kinase enzymes and induction of apoptosis .
- A study on similar compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic activity .
Antimicrobial Properties
Indole derivatives often exhibit antimicrobial activities. The incorporation of thiadiazole rings may enhance this effect due to their ability to interact with biological targets effectively .
Case Studies and Research Findings
Several studies provide insights into the biological activity of compounds structurally related to our target compound:
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the indole intermediate. For example, 5-(benzyloxy)-1H-indole can be synthesized via alkylation of 5-hydroxyindole using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Functionalization of the thiadiazole ring. A common approach is the condensation of hydrazinecarbothioamide derivatives with chloroacetic acid or ethyl chloroacetate in acetic acid under reflux (3–5 hours), as described for analogous thiadiazole-acetamide hybrids .
- Step 3: Coupling the indole and thiadiazole moieties. Use a nucleophilic substitution reaction with a coupling agent (e.g., triethylamine in dioxane) to link the acetamide group to the thiadiazole ring .
Critical Considerations:
Q. How can researchers confirm the molecular structure and purity of the compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR: Identify protons and carbons in the indole (e.g., aromatic protons at δ 6.9–7.6 ppm) and thiadiazole (e.g., NH resonance at δ 11–12 ppm) moieties .
- Mass Spectrometry (EI-MS or ESI-MS): Confirm the molecular ion peak (e.g., m/z 435 [M+H]+ for analogous compounds) .
- Elemental Analysis: Validate empirical formula (e.g., C₂₀H₁₆N₄O₂S requires C 62.48%, H 4.16%, N 14.57%) .
- HPLC: Assess purity (>95% recommended for biological assays) .
Q. What preliminary biological screening strategies are suitable for this compound?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution assays (MIC determination) against S. aureus (Gram-positive) and E. coli (Gram-negative) .
- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Test inhibitory effects on cyclooxygenase (COX-2) or kinases via fluorometric assays .
Data Interpretation:
- Compare results with positive controls (e.g., doxorubicin for cytotoxicity).
- Validate dose-response curves using nonlinear regression models .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or DNA topoisomerase II. Prepare the protein (PDB ID: 5KIR) and ligand (optimized geometry at B3LYP/6-31G* level) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
- ADMET Prediction: Use SwissADME or ADMETLab to predict bioavailability, CYP450 inhibition, and toxicity .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare datasets from multiple assays (e.g., variance in IC₅₀ values due to cell line heterogeneity) .
- Mechanistic Studies: Use siRNA knockdown or Western blotting to verify target engagement (e.g., apoptosis markers like caspase-3) .
- Structural Modifications: Synthesize derivatives (e.g., replace benzyloxy with methoxy) to isolate pharmacophoric groups responsible for activity .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethanol for solubility and reactivity .
- Catalyst Optimization: Compare yields using triethylamine vs. DBU in coupling steps .
- Temperature Control: Reflux at 80–100°C improves cyclization efficiency in thiadiazole formation .
Example Optimization Table:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 80°C, 3 h | 72 | 98 | |
| Ethanol, 70°C, 5 h | 58 | 95 |
Q. How to address regioselectivity challenges in indole-thiadiazole coupling?
Methodological Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to block competing reactive sites on the indole .
- Microwave-Assisted Synthesis: Reduce side reactions by shortening reaction time (e.g., 30 minutes at 150 W) .
- DFT Calculations: Predict favorable reaction pathways using Gaussian09 (e.g., Gibbs free energy of intermediates) .
Q. What analytical methods quantify degradation products under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours .
- LC-MS/MS: Identify degradation products using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .
- Stability-Indicating HPLC: Validate method specificity per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
